6-(1,1,3,3-Tetramethylbutyl)-m-cresol
Description
Properties
CAS No. |
3287-10-3 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
5-methyl-2-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C15H24O/c1-11-7-8-12(13(16)9-11)15(5,6)10-14(2,3)4/h7-9,16H,10H2,1-6H3 |
InChI Key |
JIFAIMFIZHUBEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)CC(C)(C)C)O |
Origin of Product |
United States |
Degradation by Strong Oxidants:in the Presence of Powerful Oxidizing Agents Like Hydroxyl Radicals •oh , Generated for Example During Ozonation, Degradation Can Proceed Beyond Simple Coupling Reactions.nih.govthe Reaction of •oh with the Aromatic Ring Leads to the Formation of Hydroxylated Derivatives. Subsequent Reactions Can Result in Ring Opening, Breaking Down the Aromatic Structure into Smaller Aliphatic Acids and Aldehydes, Ultimately Leading to Mineralization Conversion to Co₂ and H₂o Under Sustained Oxidative Conditions. the Degradation of the Bulky Alkyl Side Chain Can Also Occur, Although the Tertiary Carbons Make It Relatively Resistant to Simple Oxidation.
Advanced Spectroscopic and Chromatographic Characterization in Chemical Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.
1D and 2D NMR Techniques for Comprehensive Structural Assignment
One-dimensional (1D) NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offers the initial and most direct data for structural assignment. For 6-(1,1,3,3-Tetramethylbutyl)-m-cresol, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
Aromatic Protons: The three protons on the cresol (B1669610) ring would appear as distinct multiplets or doublets in the aromatic region (typically 6.5-7.5 ppm). Their specific chemical shifts and coupling patterns would confirm the 1,2,4-substitution pattern.
Phenolic Hydroxyl Proton: A broad singlet corresponding to the -OH proton would be observed, with its chemical shift being highly dependent on solvent and concentration.
Cresol Methyl Protons: A sharp singlet for the methyl group attached to the aromatic ring would appear in the upfield region (around 2.0-2.5 ppm).
Tetramethylbutyl Protons: This bulky alkyl group would produce three characteristic signals: a singlet for the six protons of the two geminal methyl groups attached to the quaternary carbon adjacent to the methylene (B1212753) bridge, another singlet for the nine protons of the terminal tert-butyl group, and a singlet for the two protons of the methylene (-CH₂-) bridge.
The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different electronic environment. Key signals would include those for the substituted and unsubstituted aromatic carbons, the phenolic carbon (C-O), the cresol methyl carbon, and the distinct carbons of the tetramethylbutyl substituent (two quaternary carbons, one methylene carbon, and two sets of methyl carbons).
To confirm these assignments and establish connectivity, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which would be used to confirm the connectivity between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connection points of the substituents to the aromatic ring, for instance, by observing a correlation between the methylene protons of the tetramethylbutyl group and the adjacent aromatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-(1,1,3,3-Tetramethylbutyl)-m-cresol
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Phenolic OH | Variable (4.5-5.5) | - | Broad singlet, solvent dependent |
| Aromatic CH | 6.6-7.2 | 115-130 | Three distinct signals |
| Ring-CH₃ | ~2.2 | ~21 | Sharp singlet |
| -C(CH₃)₃ | ~0.7 | ~31.5 (CH₃), ~32 (Quat. C) | Singlet (9H) |
| -CH₂- | ~1.7 | ~57 | Singlet (2H) |
| Ring-C-C(CH₃)₂- | ~1.4 | ~31 (CH₃), ~38 (Quat. C) | Singlet (6H) |
| Aromatic C-O | - | ~155 | |
| Aromatic C-Subst. | - | 125-140 |
Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Dynamic NMR for Conformational Exchange and Rotational Barriers
Due to the presence of the sterically demanding 1,1,3,3-tetramethylbutyl group adjacent to the hydroxyl group, hindered rotation around the single bond connecting the alkyl group to the aromatic ring can be expected. nih.govnih.gov This restricted rotation can lead to the existence of different stable conformations (rotamers).
Dynamic NMR is the technique used to study such conformational exchange processes. By recording NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, where rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, rotation slows down, which can lead to significant broadening of the signals corresponding to atoms near the site of restricted rotation. At a sufficiently low temperature (the coalescence temperature), the single averaged peak may decoalesce into separate signals for each distinct conformer. From this data, the energy barrier (activation energy) for the rotational process can be calculated. While specific dynamic NMR studies on 6-(1,1,3,3-tetramethylbutyl)-m-cresol are not widely reported, this methodology would be essential for a complete conformational analysis of the molecule.
Solid-State NMR for Polymorphic Studies (if applicable)
While solution-state NMR provides information on molecules as they tumble freely, solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in the solid phase. If 6-(1,1,3,3-Tetramethylbutyl)-m-cresol can exist in different crystalline forms, or polymorphs, ssNMR would be a critical tool for their characterization. dtic.mil
Polymorphs can exhibit different physical properties, and ssNMR can distinguish between them because the precise chemical shifts of atoms are sensitive to the local electronic environment, which is influenced by the crystal packing arrangement. scispace.comnih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. Differences in the number of signals, their chemical shifts, and their relaxation times can be used to identify and characterize different polymorphic forms. To date, detailed polymorphic studies of this specific compound using solid-state NMR have not been documented in the literature.
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the elemental composition of a molecule from its exact mass. For 6-(1,1,3,3-Tetramethylbutyl)-m-cresol, the molecular formula is C₁₅H₂₄O. nist.gov
The theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement confirming this exact mass would provide unambiguous verification of the compound's molecular formula, distinguishing it from any other compound with the same nominal mass but a different elemental composition.
Table 2: Accurate Mass Data for 6-(1,1,3,3-Tetramethylbutyl)-m-cresol
| Parameter | Value |
| Molecular Formula | C₁₅H₂₄O |
| Nominal Mass | 220 amu |
| Monoisotopic Mass (Calculated) | 220.182715 Da |
| Expected HRMS Result | [M+H]⁺ = 221.19032 Da |
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented further to produce a spectrum of product ions. This process provides detailed structural information by revealing how the molecule breaks apart. The fragmentation of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol is dominated by cleavages within the bulky and branched alkyl substituent.
The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺˙) at m/z 220. The subsequent fragmentation would likely proceed through several key pathways characteristic of hindered phenols with large alkyl groups:
Loss of a Methyl Radical: Cleavage of a C-C bond in the tetramethylbutyl group can result in the loss of a methyl radical (•CH₃), leading to a prominent fragment ion at m/z 205 (M-15).
Benzylic-type Cleavage: A very common and energetically favorable fragmentation pathway involves the cleavage of the C-C bond beta to the aromatic ring. This results in the loss of a tert-butyl radical (•C(CH₃)₃), producing a significant ion at m/z 163 (M-57).
Formation of tert-Butyl Cation: The expelled tert-butyl group can also be detected as a stable tertiary carbocation at m/z 57. This is often a major peak in the spectrum of compounds containing this moiety.
Further Fragmentation: The ion at m/z 163 can undergo further fragmentation, such as the loss of propene (C₃H₆) via a McLafferty-type rearrangement, which would lead to an ion at m/z 121.
Analysis of these characteristic fragments allows for the confident identification of the tetramethylbutyl-m-cresol structure.
Table 3: Predicted Major Fragmentation Ions for 6-(1,1,3,3-Tetramethylbutyl)-m-cresol in EI-MS
| m/z | Proposed Identity | Formula of Ion | Notes |
| 220 | Molecular Ion [M]⁺˙ | [C₁₅H₂₄O]⁺˙ | Parent ion |
| 205 | [M - CH₃]⁺ | [C₁₄H₂₁O]⁺ | Loss of a methyl radical from the alkyl chain |
| 163 | [M - C₄H₉]⁺ | [C₁₁H₁₅O]⁺ | Loss of a tert-butyl radical via beta-cleavage |
| 121 | [M - C₄H₉ - C₃H₆]⁺ | [C₈H₉O]⁺ | Subsequent loss of propene from m/z 163 |
| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Stable tert-butyl cation |
Note: The relative intensities of these fragments would depend on the ionization energy.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixtures
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures containing 6-(1,1,3,3-tetramethylbutyl)-m-cresol. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for providing both retention time data for the compound and mass-to-charge ratio (m/z) information, which aids in structural confirmation.
In GC-MS analysis, the 6-(1,1,3,3-tetramethylbutyl)-m-cresol molecule would first be separated from other volatile and semi-volatile components in a sample on a GC column. cdc.gov Upon entering the mass spectrometer, it would undergo ionization, typically electron ionization (EI), leading to fragmentation. The resulting mass spectrum is a unique fingerprint. The molecular ion peak [M]+ would be expected at an m/z corresponding to its molecular weight (220.35 g/mol ). Key fragmentation patterns would likely involve the cleavage of the bulky tetramethylbutyl group. A significant fragment would be expected from the loss of a tert-butyl group (-57 amu) or through benzylic cleavage, resulting in characteristic ions.
LC-MS is advantageous for analyzing thermally sensitive compounds or those that require derivatization for GC. nih.gov For 6-(1,1,3,3-tetramethylbutyl)-m-cresol, reverse-phase liquid chromatography would separate it based on its hydrophobicity. Following separation, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be used. In ESI, adduct ions such as [M+H]+ (m/z ≈ 221.19) or [M-H]- (m/z ≈ 219.18) would be observed, depending on the mode. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting these precursor ions.
Predicted Mass Spectrometry Data for 6-(1,1,3,3-Tetramethylbutyl)-m-cresol
This table is based on theoretical calculations and typical fragmentation of alkylated phenols, as specific experimental literature data for this compound is limited.
| Adduct/Fragment | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) | Likely Technique |
|---|---|---|---|
| [M]+ | 220.2 | - | GC-MS (EI) |
| [M+H]+ | 221.2 | - | LC-MS (ESI+) |
| [M+Na]+ | 243.2 | - | LC-MS (ESI+) |
| [M-H]- | - | 219.2 | LC-MS (ESI-) |
| [M-CH3]+ | 205.2 | - | GC-MS (EI) |
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bond vibrations within the 6-(1,1,3,3-tetramethylbutyl)-m-cresol molecule.
Identification of Characteristic Functional Group Frequencies
The IR and Raman spectra of 6-(1,1,3,3-tetramethylbutyl)-m-cresol are dominated by vibrations characteristic of its phenolic and alkyl components.
O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydroxyl (-OH) group involved in hydrogen bonding. In Raman spectroscopy, this vibration is typically weak.
C-H Stretches: Strong absorptions corresponding to the aliphatic C-H stretching of the methyl and methylene groups in the tetramethylbutyl substituent would appear in the 2850-3000 cm⁻¹ region in both IR and Raman spectra. Aromatic C-H stretches would be observed as weaker bands just above 3000 cm⁻¹.
Aromatic C=C Stretches: The benzene (B151609) ring gives rise to characteristic stretching vibrations in the 1450-1610 cm⁻¹ region. These are often sharp and of medium to strong intensity in both IR and Raman spectra.
C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to produce a strong band in the IR spectrum, typically in the 1200-1260 cm⁻¹ range.
Expected Vibrational Frequencies for 6-(1,1,3,3-Tetramethylbutyl)-m-cresol
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Phenolic O-H | Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretch | 3010 - 3100 | Medium to Weak |
| Alkyl C-H | Stretch | 2850 - 2970 | Strong |
| Aromatic C=C | Ring Stretch | 1450 - 1610 | Medium to Strong |
| Alkyl C-H | Bend | 1365 - 1465 | Medium |
| Phenolic C-O | Stretch | 1200 - 1260 | Strong |
Analysis of Intermolecular Hydrogen Bonding and Aggregation States
The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. In a dilute solution with a non-polar solvent, a sharp "free" O-H band might be observed around 3600 cm⁻¹. As concentration increases, or in the pure liquid/solid state, the band broadens and shifts to lower wavenumbers (e.g., ~3400 cm⁻¹) due to intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. The bulky 6-(1,1,3,3-tetramethylbutyl) group ortho to the hydroxyl group introduces significant steric hindrance. This steric hindrance would be expected to weaken the intermolecular hydrogen bonds compared to less substituted cresols, resulting in a smaller shift of the O-H band to lower frequencies.
Advanced Chromatographic Separation Techniques
Chromatography is the primary method for isolating 6-(1,1,3,3-tetramethylbutyl)-m-cresol from reaction mixtures or complex samples and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of 6-(1,1,3,3-tetramethylbutyl)-m-cresol. Due to the compound's significant non-polar character, conferred by the large octyl group, reversed-phase HPLC (RP-HPLC) is the method of choice. chemijournal.com
A C18 (ODS) or C8 stationary phase would be effective, with separation based on hydrophobic interactions. shimadzu.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chemijournal.com Given the high hydrophobicity of the target molecule, a high percentage of organic solvent would be required for elution. Isocratic elution can be used for simple purity checks, while gradient elution (where the organic solvent percentage is increased over time) is necessary for separating it from a mixture of compounds with varying polarities. Phenyl columns can also offer alternative selectivity for aromatic compounds. shimadzu.com Detection is commonly achieved using a UV detector, monitoring at a wavelength where the phenolic chromophore absorbs, typically around 270-280 nm.
Gas Chromatography (GC) for Volatile Derivatives and Quantitative Analysis
Gas Chromatography (GC) is well-suited for the analysis of 6-(1,1,3,3-tetramethylbutyl)-m-cresol due to its volatility, although its high boiling point requires elevated temperatures. The choice of the capillary column's stationary phase is critical. A mid-polarity phase, such as one containing a percentage of phenyl groups (e.g., 5% phenyl-polysiloxane), is often a good starting point for separating alkylated phenols. gcms.cz For more challenging separations, especially of isomers, a polar column with a polyethylene (B3416737) glycol (WAX) stationary phase may provide the necessary selectivity. gcms.cz
For quantitative analysis, a flame ionization detector (FID) provides a robust and linear response over a wide concentration range. cdc.gov To improve peak shape and reduce tailing caused by the acidic phenolic proton, derivatization is sometimes employed. The hydroxyl group can be converted to a less polar ether (e.g., a methyl or silyl (B83357) ether), which results in more symmetrical peaks and often better resolution from interfering compounds. epa.gov
Chiral Chromatography for Enantiomeric Separation
The relevance of chiral chromatography depends on the presence of chirality in a molecule. Chirality arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different substituents, which results in non-superimposable mirror images called enantiomers.
The molecular structure of 6-(1,1,3,3-tetramethylbutyl)-m-cresol lacks any chiral centers. The molecule possesses a plane of symmetry that passes through the hydroxyl, methyl, and 1,1,3,3-tetramethylbutyl groups. Consequently, the compound is achiral and does not exist as a pair of enantiomers.
Therefore, the enantiomeric separation of 6-(1,1,3,3-tetramethylbutyl)-m-cresol itself is not a relevant analytical objective. Chiral chromatography, a technique that uses a chiral stationary phase (CSP) to differentiate between enantiomers, would not resolve the compound into separate peaks.
However, it is conceivable that 6-(1,1,3,3-tetramethylbutyl)-m-cresol could be used as a starting material or intermediate in the synthesis of more complex, chiral molecules. google.com If a subsequent reaction were to introduce a chiral center into the molecular structure, the resulting product would be a racemic mixture (an equal mixture of both enantiomers). In such a scenario, chiral chromatography would become an indispensable tool for separating these newly formed enantiomers to study their individual biological activities or stereospecific properties. phenomenex.comlibretexts.orgnih.gov
Derivatives and Analogues of 6 1,1,3,3 Tetramethylbutyl M Cresol: Synthesis and Structure Reactivity Relationships
Synthesis of Chemically Modified Analogues
The molecular architecture of 6-(1,1,3,3-tetramethylbutyl)-m-cresol offers multiple sites for chemical transformation, enabling the generation of a diverse library of analogues.
Alterations at the Phenolic Hydroxyl Group (e.g., O-alkylated, O-acylated derivatives)
The phenolic hydroxyl group is a primary site for modification, readily undergoing reactions such as O-alkylation and O-acylation to yield ether and ester derivatives, respectively.
O-Alkylated Derivatives (Ethers): The synthesis of O-alkylated analogues of hindered phenols like 6-(1,1,3,3-tetramethylbutyl)-m-cresol is commonly achieved through the Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group by a strong base, such as sodium hydride (NaH), to form a phenoxide ion. This nucleophilic phenoxide then undergoes an SN2 reaction with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to furnish the corresponding ether. The bulky 1,1,3,3-tetramethylbutyl group ortho to the hydroxyl function can sterically hinder this reaction, potentially requiring more forcing reaction conditions or the use of milder reagents like silver oxide (Ag₂O) which allows for the direct reaction of the alcohol with the alkyl halide.
O-Acylated Derivatives (Esters): O-acylation of the phenolic hydroxyl group can be accomplished through several methods. A common laboratory-scale synthesis involves the reaction of the parent phenol (B47542) with an acyl chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen halide byproduct and to activate the phenol. Alternatively, Fisher esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst, can be employed, although this method is generally more effective for primary and secondary alcohols. For sterically hindered phenols, the use of more reactive acylating agents may be necessary to achieve high yields.
Modifications of the Methyl Group (e.g., oxidation to carboxylic acid, reduction)
The methyl group attached to the aromatic ring presents another avenue for structural modification, primarily through oxidation reactions.
Oxidation to Carboxylic Acid: The benzylic methyl group of cresol (B1669610) derivatives can be oxidized to a carboxylic acid group using strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification, or a mixture of sulfuric acid and a metal oxide catalyst like vanadium pentoxide or manganese dioxide, can effect this transformation. The reaction conditions, including temperature and the choice of oxidant, must be carefully controlled to achieve the desired product without causing degradation of the aromatic ring or other functional groups. For instance, a method for the oxidation of oxidation-resistant aryl methyl groups involves heating the compound with sulfuric acid and vanadium pentoxide or manganese dioxide at temperatures not exceeding 150°C.
It is important to note that reduction of the methyl group is not a feasible modification as it is already in its most reduced alkyl state.
Introduction of Additional Substituents on the Aromatic Ring
The aromatic ring of 6-(1,1,3,3-tetramethylbutyl)-m-cresol can undergo various electrophilic aromatic substitution (EAS) reactions to introduce additional functional groups. The directing effects of the existing hydroxyl, methyl, and tert-octyl groups play a crucial role in determining the position of the incoming substituent.
The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl and tert-octyl groups are weakly activating, ortho-, para-directing groups. The combined influence of these groups will direct incoming electrophiles to the positions ortho and para to the hydroxyl group. However, the bulky 1,1,3,3-tetramethylbutyl group exerts significant steric hindrance, making the position ortho to it less accessible to incoming electrophiles. Therefore, substitution is most likely to occur at the positions ortho and para to the hydroxyl group that are not sterically hindered by the tert-octyl group.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst. However, these reactions may be less effective on already highly substituted and sterically hindered rings.
Comparative Studies on Structure-Reactivity and Structure-Property Relationships
The structural modifications described above lead to a series of analogues with varying electronic and steric properties, which in turn influence their chemical reactivity and physical characteristics.
Impact of Structural Variations on Phenolic Acidity and Basicity
The acidity of the phenolic hydroxyl group is a key property that is sensitive to the electronic effects of other substituents on the aromatic ring.
Electron-donating groups , such as the methyl and 1,1,3,3-tetramethylbutyl groups, decrease the acidity of the phenol. researchgate.net They do so by increasing the electron density on the aromatic ring and, consequently, on the oxygen atom of the hydroxyl group. This increased electron density strengthens the O-H bond, making it more difficult to deprotonate. The order of acidity among cresol isomers is generally meta > para > ortho, which can be attributed to the interplay of inductive and hyperconjugative effects. stackexchange.comjcchems.com
Electron-withdrawing groups , such as nitro (-NO₂) or halo (-X) groups, introduced onto the aromatic ring would be expected to increase the acidity of the phenol. libretexts.org These groups withdraw electron density from the ring, which in turn delocalizes the negative charge of the resulting phenoxide ion, thereby stabilizing it. libretexts.org The magnitude of this effect is dependent on the nature of the substituent and its position relative to the hydroxyl group, with ortho and para substituents generally having a more pronounced effect due to resonance. libretexts.org
The basicity of the phenolic oxygen is generally very low. However, conversion of the hydroxyl group to an ether (O-alkylation) would introduce a more basic site, with the basicity being influenced by the steric hindrance around the oxygen atom.
Influence of Steric and Electronic Factors on Reaction Pathways
The reactivity of the aromatic ring and the side chains is governed by a combination of steric and electronic factors.
Steric Hindrance: The voluminous 1,1,3,3-tetramethylbutyl group is a dominant steric feature of the molecule. This group significantly hinders access to the ortho position (C6), making reactions at this site, such as electrophilic aromatic substitution, less favorable. ucalgary.calibretexts.org This steric hindrance can be exploited to direct reactions to other, less hindered positions on the ring. For instance, in electrophilic aromatic substitution reactions, the para position relative to the hydroxyl group would be sterically more accessible than the ortho position adjacent to the tert-octyl group. ucalgary.ca
Electronic Effects: The electron-donating nature of the alkyl and hydroxyl groups activates the aromatic ring towards electrophilic attack. msu.edu The hydroxyl group, being a strong activator, will be the primary director of substitution to its ortho and para positions. msu.edu The introduction of electron-withdrawing groups onto the ring would deactivate it towards further electrophilic substitution. The electronic nature of substituents also plays a critical role in the stability of intermediates in various reactions. For example, electron-donating groups stabilize the carbocation intermediate formed during electrophilic aromatic substitution, thus increasing the reaction rate. libretexts.org
Computational Validation of Structure-Reactivity Trends
In the development of novel derivatives and analogues of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol, establishing a clear and predictive relationship between molecular structure and chemical reactivity is paramount. While empirical testing provides essential data, computational chemistry offers a powerful and efficient alternative for validating these structure-reactivity relationships. scienceopen.com Through in-silico modeling, researchers can elucidate the underlying electronic and thermodynamic properties that govern the reactivity of these phenolic compounds, thereby guiding synthetic efforts toward molecules with enhanced desired characteristics, such as antioxidant activity. scienceopen.comnih.gov
Key molecular descriptors and computational approaches include:
Bond Dissociation Enthalpy (BDE): For phenolic antioxidants, a primary mechanism of action is hydrogen atom transfer (HAT) from the hydroxyl group. plos.org The O-H bond dissociation enthalpy is a critical measure of the energy required to break this bond. mdpi.compan.olsztyn.pl A lower BDE value indicates a weaker O-H bond, suggesting that the phenol can more readily donate its hydrogen atom to neutralize a free radical, thus exhibiting higher antioxidant activity. researchgate.netmdpi.com DFT calculations have proven reliable for predicting BDEs, with computed values showing strong correlation with experimental data. pan.olsztyn.plresearchgate.net For derivatives of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol, introducing electron-donating groups (EDGs) elsewhere on the aromatic ring is predicted to lower the O-H BDE, thereby enhancing reactivity. Conversely, electron-withdrawing groups (EWGs) are expected to increase the BDE. mdpi.com
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. researchgate.netyoutube.com The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons; a higher EHOMO value signifies a better electron donor. nih.govmdpi.com The LUMO energy (ELUMO) is associated with the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. researchgate.netmdpi.com A smaller energy gap suggests that the molecule is more polarizable and more chemically reactive. nih.gov For phenolic compounds, a higher EHOMO and a smaller ΔE are generally correlated with increased antioxidant potency. researchgate.netnih.gov
Ionization Potential (IP) and Electron Affinity (EA): These parameters are related to the energy required to remove an electron (IP) and the energy released upon gaining an electron (EA), respectively. They are central to reactivity mechanisms involving electron transfer. plos.org Computational models can accurately calculate these values, providing insight into how structural changes affect the ease with which a molecule can participate in redox reactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling represents a sophisticated approach that statistically correlates calculated molecular descriptors with experimentally observed biological activity or chemical reactivity. nih.govmdpi.comresearchgate.net A QSAR model is developed by creating a dataset of compounds with known activities and a wide range of calculated descriptors (e.g., electronic, topological, physicochemical). scienceopen.comnih.govmdpi.com Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation that predicts the activity based on the most relevant descriptors. mdpi.com A validated QSAR model can be a powerful predictive tool for estimating the reactivity of newly designed, unsynthesized derivatives of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol, saving significant time and resources. researchgate.net
To illustrate these principles, consider a hypothetical series of derivatives of the parent compound, 6-(1,1,3,3-Tetramethylbutyl)-m-cresol. Computational analysis would be expected to reveal trends as shown in the interactive data table below.
| Compound | Substituent (at C4) | Calculated O-H BDE (kcal/mol) | Calculated EHOMO (eV) | Predicted Reactivity Trend |
|---|---|---|---|---|
| Derivative 1 | -NO2 (EWG) | 88.5 | -6.2 | Low |
| Derivative 2 | -H (Parent) | 85.0 | -5.8 | Moderate |
| Derivative 3 | -CH3 (EDG) | 83.2 | -5.6 | High |
| Derivative 4 | -OCH3 (EDG) | 81.9 | -5.4 | Very High |
| Derivative 5 | -NH2 (Strong EDG) | 79.5 | -5.2 | Highest |
The data in the table demonstrates a clear, computationally validated trend: as the electron-donating strength of the substituent increases, the O-H BDE decreases, and the EHOMO increases. This corresponds to a predicted increase in reactivity, for instance, as a radical scavenger. mdpi.comresearchgate.net Such in-silico results provide strong validation for the theoretically derived structure-reactivity relationships and allow for the rational design of more potent and effective analogues of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol.
Role and Applications in Fundamental Chemical Research and Specialized Material Science
Utilization as a Model Compound in Mechanistic Organic Chemistry
The distinct molecular architecture of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol makes it a valuable model compound for investigating fundamental principles in mechanistic organic chemistry, particularly concerning steric effects and the reactivity of hindered phenols.
The voluminous 1,1,3,3-tetramethylbutyl group adjacent to the reactive hydroxyl group creates a sterically congested environment. This steric shielding profoundly influences the rates and selectivity of chemical reactions involving the phenolic hydroxyl group and the aromatic ring. In principle, the bulky substituent can hinder the approach of reactants to the hydroxyl group, thereby decreasing the rate of reactions such as etherification or esterification.
Conversely, this steric hindrance can enhance the selectivity of reactions at other positions of the aromatic ring. For instance, in electrophilic aromatic substitution reactions, the bulky group can direct incoming electrophiles to the less sterically hindered positions, leading to a higher regioselectivity of the products. While specific kinetic data for this particular compound is not extensively detailed in publicly available literature, the general principles of steric hindrance in substituted phenols are well-established. The tert-butyl group, a common bulky substituent, is known to significantly impact the physical and chemical properties of phenolic compounds, including their solubility in non-polar environments and their antioxidant efficacy. nih.gov The considerable size of such groups can slow down or even prevent reactions at adjacent sites. nih.gov
Table 1: Influence of Steric Hindrance on Chemical Reactions
| Reaction Type | Expected Effect of Steric Hindrance | Influence on Selectivity |
|---|---|---|
| Etherification | Decreased reaction rate | May favor O-alkylation over C-alkylation under certain conditions |
| Esterification | Decreased reaction rate | |
| Electrophilic Aromatic Substitution | Directs substitution to less hindered positions | Increased regioselectivity |
| Oxidation | Can stabilize the resulting phenoxy radical |
6-(1,1,3,3-Tetramethylbutyl)-m-cresol is a representative of the class of hindered phenols, which are widely studied for their antioxidant properties. The primary mechanism of action for hindered phenols as antioxidants involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. vinatiorganics.com The resulting phenoxy radical is stabilized by the steric hindrance provided by the bulky alkyl group, which prevents it from participating in further undesirable reactions. nih.gov
The bulky substituent enhances the stability of the phenoxy radical through:
Steric Shielding: The large alkyl group physically obstructs the radical center on the oxygen atom, preventing it from reacting with other molecules.
Electronic Effects: The alkyl group can also have an electron-donating inductive effect, which can further stabilize the radical. nih.gov
Research in this area often involves studying the kinetics and products of the reactions of hindered phenols with various radicals to elucidate the finer details of the antioxidant mechanism. While many studies focus on commercially significant antioxidants like butylated hydroxytoluene (BHT), the principles are applicable to other hindered phenols like 6-(1,1,3,3-Tetramethylbutyl)-m-cresol.
Applications as a Building Block in Complex Chemical Synthesis
While large-scale industrial applications are not the focus, the reactivity of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol allows for its potential use as a starting material or intermediate in the synthesis of more complex molecules for specialized research purposes.
The phenolic hydroxyl group and the aromatic ring of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol can be chemically modified to introduce coordinating functional groups, thereby transforming the molecule into a ligand for metal complexes. For example, functional groups such as amines, phosphines, or other heteroatom-containing moieties can be introduced onto the aromatic ring or attached via the phenolic oxygen. The steric bulk of the 1,1,3,3-tetramethylbutyl group would be an integral part of the resulting ligand, influencing the coordination geometry and the properties of the metal complex.
For instance, new tridentate ligands have been synthesized based on the structurally similar 2-tert-butyl-4-methylphenol. researchgate.net This suggests a viable synthetic pathway for the derivatization of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol to create novel ligands. The steric hindrance provided by the bulky alkyl group in such ligands can be strategically used to:
Control the coordination number of the metal center.
Stabilize unusual oxidation states of the metal.
Influence the catalytic activity of the resulting metal complex.
In the field of polymer chemistry, monomers with specific functional groups are used to create polymers with desired properties. By functionalizing 6-(1,1,3,3-Tetramethylbutyl)-m-cresol with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, it could potentially be used as a monomer or co-monomer in polymerization reactions. The incorporation of the bulky hindered phenol (B47542) unit into a polymer backbone could impart specific properties to the resulting material, such as enhanced thermal stability, antioxidant properties, or specific damping characteristics.
While direct polymerization of this specific cresol (B1669610) derivative is not widely reported, research into sterically hindered organogels demonstrates the use of bulky molecules to create robust polymer networks. nih.gov Furthermore, the synthesis of multifunctional antioxidants based on substituted phenols for use as polymer additives is an active area of research. researchgate.net This indicates the potential for designing and synthesizing monomers from compounds like 6-(1,1,3,3-Tetramethylbutyl)-m-cresol for the creation of specialized polymers.
Research into Its Behavior in Advanced Materials (Purely Chemical, Not Commercial Product Development)
The chemical properties of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol, particularly its steric bulk and antioxidant capabilities, make it an interesting candidate for fundamental research into the behavior of molecular additives in advanced materials. This research is distinct from commercial product development and focuses on understanding the underlying chemical principles.
One area of research is the development of high-performance damping materials. Studies have shown that hindered phenols can be incorporated into polymer matrices to create hybrid damping materials. nih.gov The interactions between the hindered phenol and the polymer, as well as the inherent molecular structure of the phenol, can significantly affect the damping properties of the material. nih.gov Research in this area could involve synthesizing derivatives of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol and studying how variations in its structure affect the intermolecular interactions and energy dissipation mechanisms within a polymer matrix.
Another potential research direction is the incorporation of this molecule into metal-organic frameworks (MOFs) or coordination polymers. mdpi.com By functionalizing the cresol to act as a linker, its steric bulk could be used to control the pore size and topology of the resulting framework, which could have implications for gas storage or catalysis research.
Table 2: Potential Research Applications in Advanced Materials
| Research Area | Role of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol | Investigated Chemical Principles |
|---|---|---|
| Polymer Damping Materials | Molecular additive | Intermolecular interactions, energy dissipation, structure-property relationships |
| Metal-Organic Frameworks (MOFs) | Potential as a functionalized linker | Control of pore size and topology, steric effects on framework assembly |
| Functional Surfaces | Component for surface modification | Self-assembly, surface energy modification |
Incorporation into Polymer Matrices for Chemical Property Modification
The compound 6-(1,1,3,3-Tetramethylbutyl)-m-cresol is utilized as an additive in various polymer matrices to enhance their chemical properties, particularly as an antioxidant and stabilizer. Its incorporation is crucial for protecting polymers from degradation during processing and throughout their service life. Synthetic antioxidants are commonly used in industrial applications to stabilize polymers like polyethylene (B3416737) against thermo-oxidative degradation.
The primary function of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol in polymers is to inhibit oxidation and radical attack. This is particularly important for thermoplastics, which are subjected to heat, shear, and oxygen during melt processing. The presence of this phenolic antioxidant helps in preventing the deterioration of the polymer's properties. In Japan, this compound is used exclusively as an intermediate to synthesize antioxidants that are then added to polymers and rubbers. oecd.org
The effectiveness of such phenolic antioxidants can sometimes be influenced by their interaction with other components within the polymer matrix. For instance, the stabilizing effect of some antioxidants can be enhanced by the addition of a phosphorus-containing secondary stabilizer. mtak.hu While effective in stabilization, a common issue with phenolic antioxidants is their tendency to cause discoloration in the polymer, which can be a significant drawback for applications where color is a critical factor. mtak.humdpi.com
Below is a table summarizing the role of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol and related phenolic antioxidants in polymer matrices:
| Polymer Type | Additive Function | Observed Effects |
| Polyethylene (PE) | Processing Stabilizer | Enhanced resistance to thermo-oxidative degradation. mtak.hu |
| Polypropylene (PP) | Antioxidant | Prevention of property deterioration during service life. |
| Thermoplastics | Antioxidant | Inhibition of oxidation during melt processing. nih.gov |
| Rubber | Antioxidant Intermediate | Used in the synthesis of rubber antioxidants. oecd.orgnih.gov |
Fundamental Studies on Stabilizer Mechanisms in Materials Science
Fundamental research in materials science often employs compounds like 6-(1,1,3,3-Tetramethylbutyl)-m-cresol to understand the mechanisms of polymer stabilization. These studies are crucial for developing more efficient and durable materials. The primary mechanism by which phenolic antioxidants, including sterically hindered phenols like 6-(1,1,3,3-Tetramethylbutyl)-m-cresol, protect polymers is through the scavenging of free radicals.
During thermo-oxidative degradation, free radicals are generated within the polymer matrix, which then propagate a chain reaction leading to the breakdown of the polymer chains. Phenolic antioxidants interrupt this cycle by donating a hydrogen atom from their hydroxyl group to the free radicals, thus neutralizing them and forming a stable phenoxyl radical that does not readily participate in further degradation reactions.
Research has shown that the effectiveness of these stabilizers can be dependent on various factors, including their chemical structure, concentration, and the specific polymer matrix. For instance, studies on similar phenolic antioxidants have highlighted their role in preventing the upregulation of stress-responsive proteins in cellular models of oxidative stress, indicating their protective mechanism at a molecular level. mdpi.com
Accelerated aging tests are a common methodology to study the degradation pathways of antioxidants. Such studies provide a better insight into the stabilization mechanism by identifying the transformation products of the antioxidants as they inhibit autoxidation of the polymer. researchgate.net The investigation into the chemical and photochemical behavior of phenolic antioxidants provides a state-of-the-art understanding of their role in polymer stabilization.
Interaction with Other Chemical Components in Research Systems
For example, when used with secondary antioxidants like phosphites or thioethers, a synergistic effect is often observed, where the combination provides better stabilization than either additive alone. The phenolic antioxidant acts as the primary radical scavenger, while the secondary antioxidant decomposes hydroperoxides, which are a source of new radicals.
In biological or environmental systems, the interactions of cresols are also of interest. Studies have shown that m-cresol (B1676322) can interact with lipid bilayers in membrane models, showing a preference for liquid-ordered cholesterol–sphingolipid-enriched domains. rsc.org This interaction can affect membrane properties and is relevant for understanding the cellular effects of such compounds. Furthermore, research on the interaction of 6-tert-Butyl-m-cresol with bovine serum albumin indicated that the binding is related to its steric hindrance and partitioning behavior between aqueous and organic phases. nih.gov
In pharmaceutical formulations, preservatives like m-cresol can interact with contact materials. For instance, a significant loss of m-cresol has been observed when it comes into contact with silicone tubing, which is commonly used in filling and transport processes for parenteral formulations. nih.gov This highlights the importance of material compatibility in systems containing such compounds.
Supramolecular Chemistry and Host-Guest Interactions
While specific research on the role of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol in supramolecular chemistry and host-guest interactions is not extensively documented in the provided search results, the principles of such chemistry can be applied to its parent compound, m-cresol. Host-guest chemistry involves the formation of complexes between a host molecule, which has a cavity, and a guest molecule that fits within it. fiveable.me These interactions are driven by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. fiveable.meresearchgate.net
Cyclodextrins are common host molecules with a hydrophobic inner cavity and a hydrophilic exterior, making them suitable for encapsulating hydrophobic guest molecules like cresols in aqueous environments. researchgate.netthno.org A study on the inclusion complex of m-cresol with β-cyclodextrin demonstrated the successful synthesis and characterization of such a host-guest system. researchgate.net The formation of this inclusion complex alters the physical and chemical properties of the m-cresol guest molecule. researchgate.net
The driving forces for the formation of these complexes include hydrogen bonding and ion-dipole interactions. rsc.org Such supramolecular assemblies can be used to enhance solubility, improve chemical stability, and control the release of the guest molecule. researchgate.net The study of these interactions is crucial for applications in areas like drug delivery and the development of functional materials. fiveable.me
Although direct evidence for 6-(1,1,3,3-Tetramethylbutyl)-m-cresol is lacking in the context of supramolecular chemistry, its structural similarity to m-cresol suggests that it could potentially form host-guest complexes with suitable macrocyclic hosts. The bulky tetramethylbutyl group would likely influence the geometry and stability of such complexes, making it an interesting candidate for future research in this field.
Environmental Transformation Pathways Academic Chemical Perspective
Abiotic Degradation Mechanisms
Abiotic degradation involves non-biological processes that lead to the chemical transformation of m-cresol (B1676322).
Photochemical degradation, driven by light energy, is a significant abiotic pathway for the transformation of cresols in the environment. In atmospheric conditions, cresols undergo rapid degradation primarily through reactions with photochemically generated hydroxyl radicals. cdc.gov Studies on the photodegradation of m-cresol using zinc oxide (ZnO) as a photocatalyst under visible light have identified several intermediate products. These include 2-methyl-1,4-benzodiol, 2-methyl-para-benzoquinone, 3,5-dihydroxytoluene, and 2,5-dihydroxy-benzaldehyde. researchgate.net Similarly, the photocatalytic degradation of the isomer p-cresol (B1678582) with ZnO under UV irradiation has been shown to produce intermediates such as 4-hydroxy-benzaldehyde and 4-methyl-1,2-benzodiol. mdpi.com These studies demonstrate that photocatalysis can lead to the effective removal of total organic carbon from solutions containing cresols. mdpi.com
Table 1: Photodegradation Intermediates of Cresols in Controlled Systems
| Parent Compound | Photocatalyst | Light Source | Identified Intermediates |
|---|---|---|---|
| m-cresol | ZnO | Visible Light | 2-methyl-1,4-benzodiol, 2-methyl-para-benzoquinone, 3,5-dihydroxytoluene, 2,5-dihydroxy-benzaldehyde |
Information regarding the hydrolytic and oxidative stability of 6-tert-butyl-m-cresol, a structurally related compound, indicates that abiotic degradation through hydrolysis is not a significant pathway at pH levels of 4, 7, and 9. oecd.org While specific data for m-cresol's oxidative stability under various chemical conditions is limited in the provided search results, the primary atmospheric degradation pathway is through reaction with hydroxyl radicals, indicating susceptibility to oxidation under those conditions. cdc.gov
Biotic Transformation Mechanisms in Model Systems
Biotic transformation, mediated by microorganisms and their enzymes, is a dominant mechanism for the breakdown of cresols in soil and water. cdc.gov
Numerous studies have demonstrated the capability of various microbial cultures to degrade m-cresol. A novel bacterial strain, Lysinibacillus cresolivorans, isolated from aerobic sludge, can utilize m-cresol as its sole source of carbon and energy. scielo.org.za The optimal conditions for its growth and degradation activity are a neutral pH (6.8-7.3) and a temperature of 35°C. scielo.org.za An acclimatized mixed microbial culture, predominantly composed of Pseudomonas sp., has also shown the potential to simultaneously degrade mixtures of phenol (B47542) and m-cresol. nih.gov In this mixed culture, phenol was observed to be degraded preferentially over m-cresol. nih.gov
Under anaerobic conditions, the degradation of m-cresol has been studied in sulfate-reducing and methanogenic consortia. A pure culture of Desulfotomaculum sp. strain Groll was found to metabolize m-cresol through a methyl group oxidation pathway. nih.gov This pathway involves the formation of intermediates such as 3-hydroxybenzyl alcohol, 3-hydroxybenzaldehyde, and 3-hydroxybenzoic acid. nih.gov
Table 2: Microbial Degradation of m-cresol in Laboratory Cultures
| Microorganism/Consortium | Conditions | Key Findings and Metabolites |
|---|---|---|
| Lysinibacillus cresolivorans | Aerobic | Utilizes m-cresol as sole carbon source; optimal pH 6.8-7.3, temperature 35°C. |
| Pseudomonas sp. (mixed culture) | Aerobic | Simultaneous degradation of phenol and m-cresol; phenol degraded preferentially. |
The enzymatic transformation of cresols is a key step in their biodegradation. Phenol hydroxylase, an enzyme found in various microorganisms, plays a role in the hydroxylation of phenols and their derivatives. nih.govresearchgate.net In the context of m-cresol biotransformation, phenol hydroxylase can catalyze its conversion to 3-methylcatechol. nih.govresearchgate.net The degradation of cresol (B1669610) isomers by phenol-acclimated aerobic granules has been shown to involve both ortho- and meta-cleavage pathways, with the meta-cleavage pathway being predominant at high cresol concentrations, likely due to the activity of Bacillus species. nih.gov
Fate and Transport of the Compound in Controlled Environmental Models (e.g., soil, water matrices)
The fate and transport of cresols in the environment are influenced by their physicochemical properties and interactions with environmental matrices. Biodegradation is the primary mechanism for the rapid breakdown of cresols in soil and water. cdc.gov However, their persistence may increase in oligotrophic waters, environments with limited microbial communities, or under anaerobic conditions found in some sediments and groundwater. cdc.gov
For the related compound 6-tert-butyl-m-cresol, modeling studies using a Fugacity level III model suggest that if released to soil or air, the majority of the substance will be distributed into the soil. oecd.org If released into water, it is expected to partition into both water and sediment. oecd.org This compound is not readily biodegradable. oecd.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 6-(1,1,3,3-Tetramethylbutyl)-m-cresol |
| m-cresol |
| p-cresol |
| 2-methyl-1,4-benzodiol |
| 2-methyl-para-benzoquinone |
| 3,5-dihydroxytoluene |
| 2,5-dihydroxy-benzaldehyde |
| 4-hydroxy-benzaldehyde |
| 4-methyl-1,2-benzodiol |
| 6-tert-butyl-m-cresol |
| Phenol |
| 3-hydroxybenzyl alcohol |
| 3-hydroxybenzaldehyde |
| 3-hydroxybenzoic acid |
Environmental Transformation Pathways of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is no specific experimental or estimated data available for the environmental transformation pathways of the chemical compound 6-(1,1,3,3-Tetramethylbutyl)-m-cresol (CAS Number: 3287-10-3).
The requested sections on its adsorption and desorption characteristics and its volatilization and atmospheric reaction mechanisms could not be developed with scientifically accurate and verifiable information. Research and data pertaining to key environmental fate parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), Henry's Law constant, and atmospheric reaction rates (e.g., with hydroxyl radicals) for this specific substance are not present in the accessed resources.
While data exists for structurally related compounds, such as other alkylated phenols (e.g., 6-tert-Butyl-m-cresol or 4-(1,1,3,3-tetramethylbutyl)phenol), these substances have different chemical structures and, consequently, different physicochemical properties that govern their environmental behavior. nih.govoecd.org Extrapolating data from these analogues would not provide a scientifically accurate assessment for 6-(1,1,3,3-Tetramethylbutyl)-m-cresol and would fall outside the strict scope of the requested subject.
Therefore, a detailed and informative article focusing solely on the environmental transformation pathways of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol cannot be generated at this time due to the absence of requisite scientific data.
Future Research Directions and Emerging Methodologies for 6 1,1,3,3 Tetramethylbutyl M Cresol
Exploration of Unconventional Synthetic Strategies
Traditional synthesis of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol typically relies on Friedel-Crafts alkylation, which often involves harsh conditions and the use of hazardous catalysts. Future research is expected to focus on developing greener and more efficient synthetic methodologies.
Photocatalytic Synthesis: The use of light to drive chemical reactions offers a sustainable alternative to conventional thermal methods. Photocatalysis could enable the alkylation of m-cresol (B1676322) under milder conditions, potentially reducing energy consumption and minimizing the formation of byproducts. Research in this area would involve the design of novel photocatalysts that can efficiently absorb light and mediate the desired C-alkylation with high selectivity. The exploration of different light sources, such as LEDs, could further enhance the energy efficiency of this approach.
Flow Chemistry: Continuous flow chemistry presents a promising avenue for the synthesis of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol. The high surface-area-to-volume ratio in flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can lead to higher yields, improved selectivity, and safer reaction conditions, particularly for exothermic alkylation reactions. Furthermore, flow chemistry facilitates process automation and seamless integration of reaction and purification steps, making it an attractive strategy for industrial-scale production.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions. In the context of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol synthesis, microwave-assisted methods could significantly reduce reaction times and improve energy efficiency compared to conventional heating. The selective heating of polar molecules by microwaves can lead to faster reaction rates and, in some cases, altered product selectivity.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Photocatalytic Synthesis | Milder reaction conditions, reduced energy consumption, high selectivity. | Development of efficient photocatalysts, optimization of light source and reaction parameters. |
| Flow Chemistry | Precise process control, enhanced safety, scalability, and automation. | Reactor design, optimization of flow parameters, integration of downstream processing. |
| Microwave-Assisted Synthesis | Rapid reaction rates, improved energy efficiency, potential for altered selectivity. | Optimization of microwave parameters, investigation of solvent effects, catalyst stability under microwave irradiation. |
Advanced Spectroscopic and Imaging Techniques for In-Situ Monitoring of Reactions
A deeper understanding of the reaction mechanisms involved in the synthesis of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol is crucial for process optimization. Advanced spectroscopic and imaging techniques that allow for real-time, in-situ monitoring of reactions can provide invaluable mechanistic insights.
Operando Spectroscopy: Techniques such as Operando Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to monitor the concentration of reactants, intermediates, and products as the reaction progresses. This allows for the identification of key reaction intermediates and the elucidation of the reaction pathway. By correlating spectroscopic data with reaction conditions, researchers can gain a comprehensive understanding of the factors that govern reaction kinetics and selectivity.
Process Analytical Technology (PAT): The integration of in-situ monitoring tools into the synthesis process is a cornerstone of Process Analytical Technology. PAT enables real-time quality control and process optimization by providing continuous feedback on critical process parameters. For the synthesis of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol, PAT could be used to ensure consistent product quality and to optimize reaction conditions for maximum yield and purity.
Integration of Machine Learning and Artificial Intelligence in Compound Design and Reactivity Prediction
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research by accelerating the discovery and development of new molecules and reactions.
Predictive Modeling: ML algorithms can be trained on existing experimental data to develop models that can predict the outcome of a reaction under a given set of conditions. For the synthesis of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol, ML models could be used to predict reaction yields, selectivity, and the formation of impurities. These predictive models can significantly reduce the number of experiments required for process optimization, saving time and resources.
De Novo Design: AI algorithms can be used to design novel derivatives of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol with desired properties. By learning the relationship between molecular structure and activity, these algorithms can generate new chemical structures that are optimized for specific applications, such as enhanced antioxidant activity or improved performance as a polymer additive.
Discovery of Novel Reactivity Patterns and Chemical Transformations
While the primary application of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol is based on its phenolic hydroxyl group and sterically hindered nature, there is potential to uncover novel reactivity patterns.
Future research could explore the functionalization of the aromatic ring or the tetramethylbutyl group to introduce new chemical handles. This could open up possibilities for the synthesis of a wide range of new derivatives with unique properties. For example, the introduction of additional functional groups could lead to the development of novel ligands for catalysis or new monomers for polymer synthesis. The steric hindrance provided by the bulky alkyl group could also be exploited to direct reactions to specific positions on the aromatic ring, enabling the synthesis of complex molecules with high regioselectivity.
Interdisciplinary Research with Physical Chemistry and Materials Science
The unique molecular structure of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol makes it an interesting candidate for interdisciplinary research at the interface of chemistry, physical chemistry, and materials science.
Self-Assembly and Supramolecular Chemistry: The bulky, nonpolar tetramethylbutyl group and the polar phenolic hydroxyl group could drive the self-assembly of this molecule into well-defined supramolecular structures. Understanding the principles governing this self-assembly could lead to the development of new materials with tailored properties, such as molecular sieves or sensors.
Polymer and Materials Science: As a sterically hindered phenol (B47542), 6-(1,1,3,3-Tetramethylbutyl)-m-cresol is already used as an antioxidant in polymers. Further research could explore its incorporation into polymer backbones to create new materials with enhanced thermal stability and oxidative resistance. Its unique structure could also be leveraged in the design of functional materials such as liquid crystals or organic light-emitting diodes (OLEDs).
| Research Area | Focus | Potential Applications |
| Self-Assembly | Investigating the formation of supramolecular structures. | Molecular sensors, porous materials, drug delivery systems. |
| Polymer Chemistry | Incorporation into polymer chains as a monomer or functional additive. | High-performance polymers with enhanced stability, functional materials. |
| Materials Science | Exploring its use in the design of novel functional materials. | Liquid crystals, organic electronics, advanced coatings. |
Q & A
Q. What are the recommended methods for synthesizing 6-(1,1,3,3-Tetramethylbutyl)-m-cresol, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves alkylation of m-cresol with 1,1,3,3-tetramethylbutyl halides or alcohols under acidic catalysis. For example:
- Friedel-Crafts alkylation : Use AlCl₃ or BF₃ as catalysts in anhydrous conditions .
- Optimization : Control reaction temperature (80–120°C) to minimize side products like dialkylated derivatives. Monitor progress via TLC or GC-MS.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or fractional distillation under reduced pressure to isolate the monoalkylated product .
Q. How should researchers characterize the purity and structural integrity of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol post-synthesis?
Methodological Answer:
Q. What are the solubility properties of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol in common organic solvents, and how does the substituent influence solubility?
Methodological Answer:
- Solubility : The bulky 1,1,3,3-tetramethylbutyl group reduces polarity, enhancing solubility in non-polar solvents (e.g., hexane, toluene) but limiting water solubility (<1 mg/mL).
- Empirical testing : Prepare saturated solutions in ethanol, DMSO, or dichloromethane, and quantify via gravimetric analysis or UV-Vis spectroscopy .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported antioxidant activity data for alkylated m-cresol derivatives?
Methodological Answer:
- Standardized assays : Compare DPPH/ABTS radical scavenging under identical conditions (pH, temperature, solvent).
- Kinetic analysis : Measure IC₅₀ values at multiple time points to account for delayed reactivity due to steric hindrance .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., 6-tert-butyl vs. 6-(1,1,3,3-tetramethylbutyl)) to isolate substituent effects .
Q. How can researchers design experiments to elucidate the steric and electronic effects of the 1,1,3,3-Tetramethylbutyl group on the phenolic hydroxyl group's reactivity?
Methodological Answer:
- Kinetic studies : Compare esterification rates (e.g., acetylation) with unsubstituted m-cresol to quantify steric hindrance .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electron density shifts and H-bonding potential .
- X-ray crystallography : Resolve crystal structures to measure O-H···O bond angles and distances .
Q. What advanced analytical techniques are critical for studying degradation pathways of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol under varying environmental conditions?
Methodological Answer:
- Accelerated degradation : Expose the compound to UV light, heat (40–80°C), or oxidative agents (H₂O₂), then analyze products via LC-HRMS .
- Stability indicators : Track phenolic hydroxyl depletion via fluorescence quenching assays .
- Isotopic labeling : Use deuterated derivatives to trace degradation intermediates via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
